Scientific Field: Medicinal Chemistry
Application Summary: 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) has shown promising anticancer potential.
Methods of Application: H3BTB binds to DNA by groove binding, which unwinds the DNA helix.
Scientific Field: Material Science
Application Summary: 1,3,5-Triphenylbenzene (1,3,5-TPB) has been used as a versatile photoluminescent chemo-sensor platform.
Methods of Application: Starting from this platform, supramolecular, discrete, triphenylbenzene-carbazole, covalent-organic framework, covalent-organic polymer and conjugated polymer based sensors have been developed.
Scientific Field: Organic Chemistry
Application Summary: Tri(4-acetylphenyl)benzene is widely used in scientific research due to its unique structure and properties.
Methods of Application: It is ideal for applications in organic synthesis.
Results: The specific outcomes depend on the particular synthesis process.
Scientific Field: Material Science
Application Summary: 1,3,5-Tri(4-carboxyphenyl)benzene is used as a building block for metal organic frameworks (MOFs), which are 3D-microporous materials
Methods of Application: It facilitates the functionalization of polyoxometalate-based MOFs.
Results: These MOFs find applications in gas adsorption and separation technologies.
Application Summary: 1,3,5-Tri(4-ethenylphenyl)benzene has been used to construct a novel class of luminescent microporous organic polymers (LMOPs).
Methods of Application: These polymers are constructed by Heck coupling reactions of 1,3,5-tri(4-ethenylphenyl)benzene with aromatic halides.
Results: These polymers are microporous with the BET surface areas ranging from 391 to 791 m²/g and possess quite narrow pore distributions.
Application Summary: 1,3,5-Triphenylbenzene (1,3,5-TPB) has been used as a fluorescence signalling unit.
1,3,5-Tri(4-acetylphenyl)benzene is an organic compound with the molecular formula . It features a central benzene ring substituted with three 4-acetylphenyl groups. This compound belongs to a class of triaryl compounds and is notable for its potential applications in organic synthesis and materials science. The acetyl groups on the phenyl rings contribute to its reactivity and solubility properties, making it a versatile building block in various
The synthesis of 1,3,5-tri(4-acetylphenyl)benzene typically involves:
1,3,5-Tri(4-acetylphenyl)benzene has several applications in different fields:
Interaction studies involving 1,3,5-tri(4-acetylphenyl)benzene focus primarily on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action in synthetic pathways and potential biological interactions. Further research could provide insights into how this compound interacts with biological macromolecules.
Several compounds share structural similarities with 1,3,5-tri(4-acetylphenyl)benzene. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1,3,5-Tri(4-hydroxyphenyl)benzene | Hydroxy groups instead of acetyl | Exhibits different reactivity due to hydroxyl groups |
1,3,5-Tris(4-methoxyphenyl)benzene | Methoxy substituents | Enhanced electron-donating properties |
1,3-Diphenylpropane | Two phenyl groups instead of three | Simpler structure with different physical properties |
These compounds highlight the uniqueness of 1,3,5-tri(4-acetylphenyl)benzene through variations in substituents that affect their chemical behavior and potential applications.
The compound is systematically named 1-[4-[3,5-bis(4-acetylphenyl)phenyl]phenyl]ethanone according to IUPAC rules. Alternative names include 1,1'-(5'-(4-acetylphenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)diethanone and Ethanone, 1,1'-[5'-(4-acetylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis-.
The synthesis of 1,3,5-triarylbenzenes dates to the early 20th century, with ketones like acetophenone undergoing self-condensation reactions. For example, CuCl₂ was identified as a cost-effective catalyst for the trimerization of acetophenone derivatives under mild conditions. This approach laid the groundwork for scalable production.
A landmark method involves the cyclotrimerization of 4-hydroxyacetophenone derivatives using aniline or anilinium salts (e.g., anilinium hydrochloride). This process avoids direct trimerization challenges by forming intermediates like 4-hydroxyacetophenone-anil, which subsequently polymerize under acidic conditions.
Recent advancements utilize 1,3,5-trifluoro-2,4,6-tris(4-acetylphenyl)benzene in aldol cyclotrimerization to form covalent organic frameworks (COFs). These COFs exhibit exceptional stability and porosity, enabling applications in CO₂ capture and gas separation.
1,3,5-Tri(4-acetylphenyl)benzene serves as a building block for MOFs, which are microporous materials with tailored pore sizes. Its acetyl groups enable functionalization, enhancing interactions with guest molecules (e.g., gases).
A study in Molecular Spectroscopy demonstrated cytotoxicity against breast and cervical cancer cells, attributed to DNA intercalation and subsequent cell cycle disruption. Computational models (e.g., molecular dynamics) corroborated these findings, highlighting hydrogen bonding and π-π stacking interactions.
COFs synthesized from fluorinated derivatives exhibited chemical stability in harsh environments (e.g., concentrated acids/bases) and high CO₂ uptake (0.4 mbar) after amine functionalization.